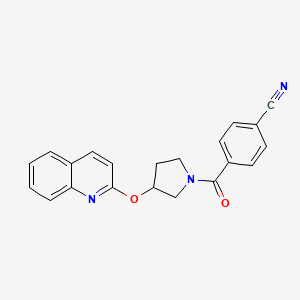

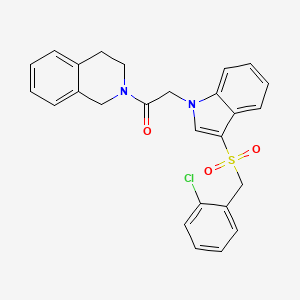

4-(3-(Quinolin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecule contains a quinoline moiety and a pyrrolidine ring . The quinoline moiety consists of a benzene ring fused to a pyrimidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-(Quinolin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” are not available, pyrrolidine derivatives are known to be versatile in chemical reactions . They can undergo various transformations, including ring construction and functionalization .Physical And Chemical Properties Analysis

The compound is solid in form . Its empirical formula is C21H17N3O2.Applications De Recherche Scientifique

Anticancer Activity

Quinoline derivatives, including structures related to 4-(3-(Quinolin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile, have shown promising anticancer properties. These compounds exhibit a broad spectrum of biological and biochemical activities due to their synthetic versatility, allowing the generation of structurally diverse derivatives. Their modes of action include the inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The anticancer activities of quinoline and its analogs highlight their potential in cancer drug development and refinement (Solomon & Lee, 2011).

Synthesis of Novel Heterocycles

Quinoline derivatives serve as "parental" compounds for synthesizing a wide range of heterocyclic compounds. For example, reactions of β-(lithiomethyl)azines with nitriles have been explored as a route to synthesize pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines. This showcases the synthetic utility of quinoline derivatives in accessing diverse heterocyclic frameworks, which are of significant interest in the development of new pharmaceuticals and materials (Davis, Wakefield, & Wardell, 1992).

Antimicrobial and Antifungal Applications

Research into quinoline derivatives has also revealed their potential as antimicrobial and antifungal agents. The structural manipulation of quinoline cores has led to compounds that exhibit moderate to potent activity against various strains of bacteria, fungi, and malaria parasites. This includes functionalized aminoquinolines that have shown antiplasmodial and antifungal activity, indicating their relevance in addressing infectious diseases (Vandekerckhove et al., 2015).

Corrosion Inhibition

Beyond pharmaceutical applications, quinoline derivatives have been identified as effective corrosion inhibitors. They demonstrate reasonable effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This property is particularly relevant in industrial applications where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth through different mechanisms .

Mode of Action

Quinoline derivatives show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline-containing compounds have been reported to have a wide range of biological activities, affecting various biochemical pathways .

Result of Action

Quinoline-containing compounds have been reported to have potential antitumor effects .

Action Environment

The synthesis of similar compounds has been described as environmentally friendly , suggesting that the synthesis process may be designed with environmental considerations in mind.

Propriétés

IUPAC Name |

4-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c22-13-15-5-7-17(8-6-15)21(25)24-12-11-18(14-24)26-20-10-9-16-3-1-2-4-19(16)23-20/h1-10,18H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMUZTYSYAYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2821988.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)

![tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2821996.png)

![3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2821997.png)

![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)

![N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2821999.png)

![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2822006.png)